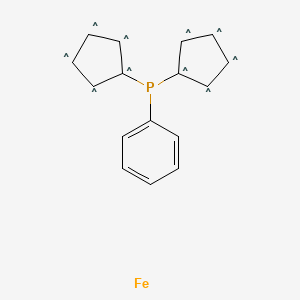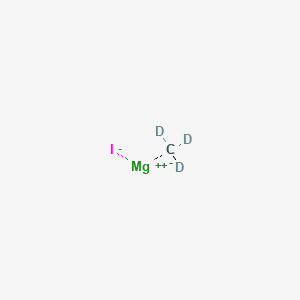
Trideutero methylmagnesiumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3-magnesium iodide solution is an organometallic compound with the chemical formula CD3MgI. It is a deuterated version of methylmagnesium iodide, where the hydrogen atoms in the methyl group are replaced with deuterium atoms. This compound is commonly used in synthetic organic chemistry due to its nucleophilic properties and its ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-d3-magnesium iodide solution is typically prepared by reacting deuterated iodomethane (CD3I) with magnesium metal in an appropriate solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
[ \text{CD}_3\text{I} + \text{Mg} \rightarrow \text{CD}_3\text{MgI} ]
The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium with the deuterated iodomethane .
Industrial Production Methods
In an industrial setting, the production of methyl-d3-magnesium iodide solution follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically dissolved in a solvent such as diethyl ether to create a solution with a specific concentration, often around 1.0 M .
Chemical Reactions Analysis
Types of Reactions
Methyl-d3-magnesium iodide solution undergoes several types of chemical reactions, including:
Nucleophilic Addition Reactions: It acts as a nucleophile and can add to electrophilic carbon atoms in carbonyl compounds, forming alcohols.
Grignard Reactions: As a Grignard reagent, it reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the methyl group is transferred to another molecule.
Common Reagents and Conditions
Common reagents used with methyl-d3-magnesium iodide solution include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions to prevent the reagent from reacting with water. Solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used .
Major Products Formed
The major products formed from reactions involving methyl-d3-magnesium iodide solution include:
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Ethers: Formed from the reaction with esters.
Scientific Research Applications
Methyl-d3-magnesium iodide solution has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and as internal standards in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the synthesis of labeled biomolecules for tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of methyl-d3-magnesium iodide solution involves its role as a nucleophile. The compound donates its methyl group to electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. This nucleophilic addition is a key step in many organic synthesis reactions. The deuterium atoms in the methyl group can also provide insights into reaction mechanisms through isotopic labeling studies .
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium iodide (CH3MgI): The non-deuterated version of methyl-d3-magnesium iodide.
Ethylmagnesium iodide (C2H5MgI): Another Grignard reagent with similar reactivity but different alkyl group.
Phenylmagnesium iodide (C6H5MgI): A Grignard reagent with a phenyl group instead of a methyl group
Uniqueness
Methyl-d3-magnesium iodide solution is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms can provide insights into reaction mechanisms and kinetic isotope effects, making this compound particularly useful in research applications .
Properties
Molecular Formula |
CH3IMg |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
magnesium;trideuteriomethane;iodide |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;; |
InChI Key |
VXWPONVCMVLXBW-GXXYEPOPSA-M |
Isomeric SMILES |
[2H][C-]([2H])[2H].[Mg+2].[I-] |
Canonical SMILES |
[CH3-].[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


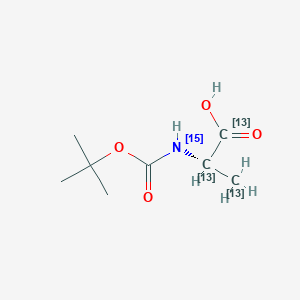
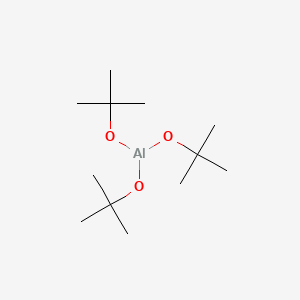

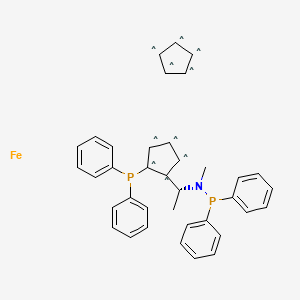
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)

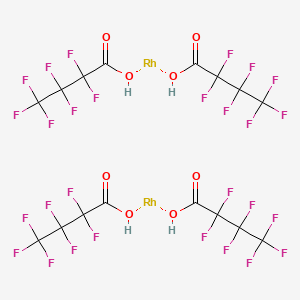

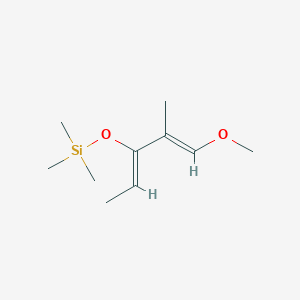

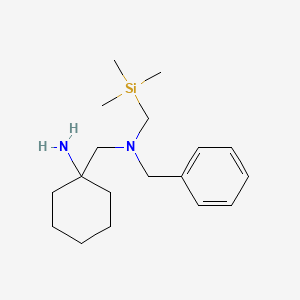
![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
